

N-(4-Bromophenyl)hydrazinecarbothioamide: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name:	N-(4-Bromophenyl)hydrazinecarbothioamide
CAS No.:	2646-31-3
Cat. No.:	B1225378

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-(4-Bromophenyl)hydrazinecarbothioamide** and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its potential biological activities. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the synthetic and characterization workflows for clarity and reproducibility.

Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

The synthesis of **N-(4-Bromophenyl)hydrazinecarbothioamide** derivatives is primarily achieved through the reaction of an appropriate hydrazine derivative with 4-bromophenyl

isothiocyanate. The general synthetic scheme involves the nucleophilic addition of the hydrazine to the isothiocyanate.

A common synthetic route involves the condensation of 1-(4-bromophenyl)ethanone with thiosemicarbazide in a suitable solvent like methanol to yield (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide.[1][2] Another approach involves the reaction of a piperazine derivative with 4-bromophenyl isothiocyanate in ethanol.[3]

General Experimental Protocol

The following protocol is a generalized procedure based on common synthetic methods for related structures.

Materials:

- Appropriate hydrazine derivative (e.g., 1-[(3-trifluoromethyl)phenyl]piperazine)
- 4-Bromophenyl isothiocyanate
- Ethanol

Procedure:

- Dissolve the hydrazine derivative (1 equivalent) in ethanol.
- To this solution, add 4-bromophenyl isothiocyanate (1 equivalent).
- Reflux the reaction mixture for a specified period (typically 1-4 hours).[3][4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product often precipitates out of the solution upon cooling.
- Collect the solid product by filtration.
- Wash the product with cold ethanol or water to remove any unreacted starting materials.[3]

- Dry the purified product under vacuum.

Characterization Data

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Physical Properties

Compound	Physical Appearance	Melting Point (°C)
N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide	Colourless plates	218-220
2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-bromophenyl)hydrazine-1-carbothioamide	White solid	235-237
N-(4-Bromophenyl)-2-[[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazine-1-carbothioamide	White powder	210

Spectroscopic Data

Infrared (IR) Spectroscopy:

Compound	Key IR Absorptions (cm ⁻¹)
(E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide	~3444 (N-H stretching), ~445 (C-Br vibrations) [1][2]
N-(4-Bromophenyl)-2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazine-1-carbothioamide	3293 (N-H), 3157, 3098 (aromatic C-H), 2943 (aliphatic C-H), 1708 (C=O)[5]
N-[[4-(4-bromophenyl)amino]carbonothioyl]benzamide	Strong bands at 1676-1681 (C=O stretching), bands in the range 1146-1173 (C=S stretching) [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectra of these compounds typically show signals for aromatic protons in the range of δ 7.0-8.0 ppm. The N-H protons of the hydrazinecarbothioamide moiety often appear as broad singlets at lower fields.
- ¹³C NMR: The carbon NMR spectra will show characteristic peaks for the aromatic carbons, the thiocarbonyl carbon (C=S) typically in the range of δ 180-190 ppm, and any other carbons present in the specific derivative.

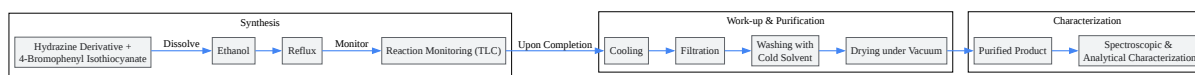
Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualized Workflows

Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a **N-(4-Bromophenyl)hydrazinecarbothioamide** derivative.

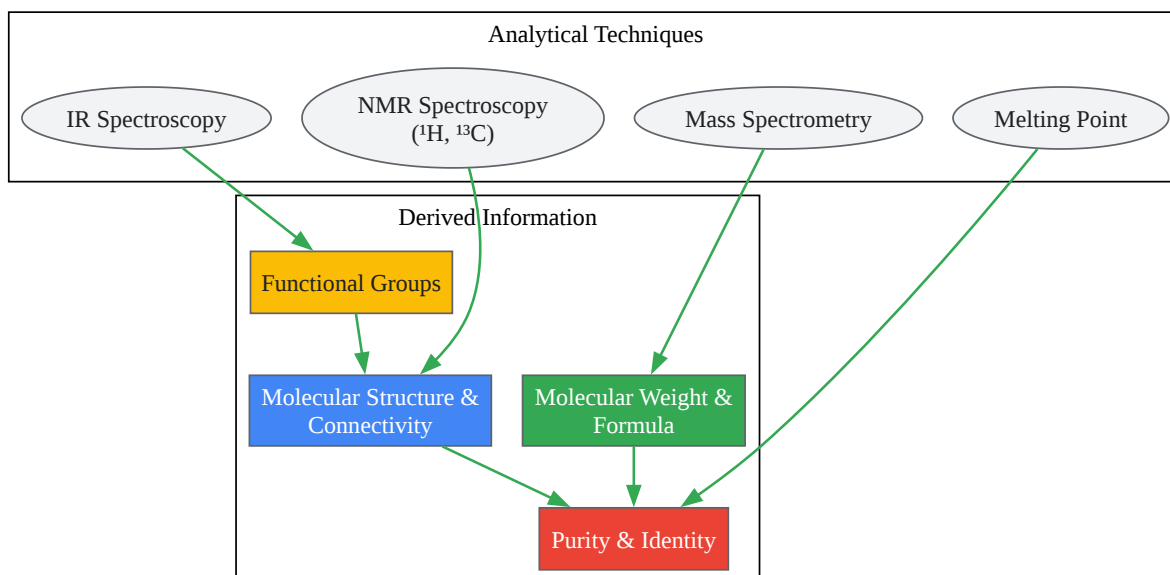


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Caption: A generalized experimental workflow for the synthesis and purification of **N-(4-Bromophenyl)hydrazinecarbothioamide** derivatives.

Characterization Logic Diagram

This diagram outlines the logical relationship between different characterization techniques and the information they provide about the synthesized compound.



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Caption: The relationship between analytical techniques and the structural information derived for **N-(4-Bromophenyl)hydrazinecarbothioamide**.

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- [To cite this document: BenchChem. \[N-\(4-Bromophenyl\)hydrazinecarbothioamide: A Technical Guide to Synthesis and Characterization\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1225378/docs#n-4-bromophenyl-hydrazinecarbothioamide-a-technical-guide-to-synthesis-and-characterization\]](#)

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